Cas no 1225946-25-7 (2-(4-Ethylpiperazin-1-yl)quinolin-8-ol)

2-(4-Ethylpiperazin-1-yl)quinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-Ethyl-piperazin-1-yl)-quinolin-8-ol
- 1225946-25-7
- 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol
- 8-Quinolinol, 2-(4-ethyl-1-piperazinyl)-
-
- インチ: 1S/C15H19N3O/c1-2-17-8-10-18(11-9-17)14-7-6-12-4-3-5-13(19)15(12)16-14/h3-7,19H,2,8-11H2,1H3
- InChIKey: GZEUFZYJIYOPTR-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2C=CC(=NC=21)N1CCN(CC)CC1
計算された属性
- 精确分子量: 257.152812238g/mol
- 同位素质量: 257.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 291
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.6Ų
- XLogP3: 2.5
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228655-1g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 1g |
$411 | 2021-08-04 | |
Chemenu | CM228655-10g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 10g |
$1206 | 2021-08-04 | |
Chemenu | CM228655-1g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 1g |
$484 | 2022-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668090-5g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 98% | 5g |
¥12348.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668090-1g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 98% | 1g |
¥6856.00 | 2024-08-09 | |
Chemenu | CM228655-5g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 5g |
$856 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668090-10g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 98% | 10g |
¥16069.00 | 2024-08-09 |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-(4-Ethylpiperazin-1-yl)quinolin-8-olに関する追加情報
Introduction to 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol (CAS No: 1225946-25-7)
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol, identified by its Chemical Abstracts Service (CAS) number 1225946-25-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core substituted with an ethylpiperazine moiety, has garnered attention due to its structural and pharmacological properties. The quinoline scaffold is well-documented for its biological activity, while the piperazine ring enhances solubility and metabolic stability, making it a promising candidate for further investigation.
The structural configuration of 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol positions it as a potential pharmacophore in the development of novel therapeutic agents. Quinoline derivatives have long been explored for their antimicrobial, antimalarial, and anticancer properties. The introduction of the ethylpiperazine group at the 1-position of the quinoline ring introduces additional hydrogen bonding capabilities and spatial orientation, which can modulate receptor interactions. This modification has been strategically employed in drug design to improve binding affinity and selectivity.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive molecules. The 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol structure has been subjected to virtual screening against various protein targets, revealing potential interactions with enzymes and receptors involved in inflammatory pathways, neurodegeneration, and cancer progression. These computational insights have guided experimental validation efforts in academic and industrial research settings.
One of the most compelling aspects of 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol is its versatility in medicinal chemistry. The quinoline moiety provides a platform for further derivatization, allowing chemists to explore analogs with enhanced pharmacokinetic profiles or altered biological activities. For instance, modifications at the 8-position of the quinoline ring can influence electronic properties, while substitutions on the piperazine ring can fine-tune hydrogen bonding interactions. Such structural diversification is crucial for optimizing drug candidates for clinical translation.
Recent experimental studies have begun to elucidate the mechanistic basis of action for compounds like 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol. Initial pharmacological assays suggest that this molecule exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer cell proliferation. Additionally, preclinical investigations have hinted at its potential role in modulating immune responses, making it a candidate for therapeutic applications in autoimmune disorders or infectious diseases. These findings underscore the importance of 1225946-25-7 as a scaffold for drug discovery.
The synthesis of 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol represents another area of active research. Modern synthetic methodologies have enabled efficient construction of this complex molecule, leveraging palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations. These approaches not only streamline production but also allow for scalable synthesis suitable for preclinical studies. The ability to produce high-purity batches of 1225946-25-7 is essential for rigorous characterization and validation in biological assays.
In conclusion, 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol (CAS No: 1225946-25-7) exemplifies the intersection of structural innovation and biological function in pharmaceutical research. Its unique combination of a quinoline core and an ethylpiperazine substituent positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make significant contributions to the field of medicinal chemistry.
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